2-Chloro-2-methylbutyric acid

Description

Significance of Alpha-Halo Carboxylic Acids in Modern Organic Synthesis

Alpha-halo carboxylic acids are a class of organic compounds with the general formula RCHXCO2H, where 'X' is a halogen. wikipedia.org These compounds serve as crucial intermediates in the synthesis of more complex molecules. wikipedia.org Their importance stems from their modified reactivity compared to their parent carboxylic acids, which opens up various avenues for further chemical transformations. fiveable.me

The presence of a halogen atom at the alpha position significantly enhances the acidity of the carboxylic acid and makes the alpha-carbon more susceptible to nucleophilic attack. fiveable.me This increased reactivity allows alpha-halo carboxylic acids to participate in a variety of nucleophilic substitution reactions, making them valuable building blocks in organic synthesis. fiveable.me They are instrumental in the development of pharmaceuticals, agrochemicals, and advanced materials. fiveable.me For instance, they can be used to synthesize amino acids through reaction with ammonia (B1221849). ucalgary.camasterorganicchemistry.com A well-known example is chloroacetic acid, which is used in the production of carboxymethyl cellulose (B213188) and certain herbicides. wikipedia.org

Structural Characteristics and Fundamental Chemical Reactivity

Structural Characteristics:

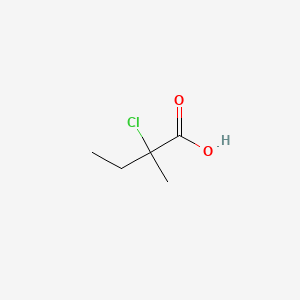

2-Chloro-2-methylbutyric acid has a central carbon atom (the alpha-carbon) bonded to a carboxyl group (-COOH), a chlorine atom (-Cl), a methyl group (-CH3), and an ethyl group (-CH2CH3). This structure results in a chiral center at the alpha-carbon, meaning it can exist as two enantiomers, (R)-2-chloro-2-methylbutyric acid and (S)-2-chloro-2-methylbutyric acid.

Fundamental Chemical Reactivity:

The reactivity of this compound is primarily dictated by the functional groups present: the carboxylic acid group and the alpha-chloro group.

Reactions of the Carboxyl Group: Like other carboxylic acids, it can undergo esterification, and conversion to amides, acid anhydrides, and acid chlorides. wikipedia.org

Reactions at the Alpha-Carbon: The chlorine atom at the alpha position is a good leaving group, making the alpha-carbon susceptible to nucleophilic substitution reactions. wikipedia.orgfiveable.me This allows for the introduction of various functional groups at this position. For example, reaction with a nucleophile like an azide (B81097) ion can replace the chlorine atom. wikipedia.org

Enhanced Acidity: The electron-withdrawing effect of the chlorine atom increases the acidity of the carboxylic acid proton compared to its non-halogenated counterpart, 2-methylbutyric acid. fiveable.me

| Property | Value |

| IUPAC Name | 2-chloro-2-methylbutanoic acid |

| Molecular Formula | C5H9ClO2 |

| Molecular Weight | 136.58 g/mol |

| Boiling Point | ~194-196°C |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and ether. |

| This table summarizes key properties of this compound. ontosight.ainih.gov |

Historical Development of Research on this compound and Related Derivatives

Research into alpha-halo carboxylic acids dates back to the 19th century. A pivotal moment was the development of the Hell-Volhard-Zelinsky (HVZ) reaction in 1881. chemistrysteps.com This reaction provides a method for the alpha-halogenation of carboxylic acids. chemistrysteps.comdoubtnut.com It involves the reaction of a carboxylic acid with a halogen, typically bromine, in the presence of a catalytic amount of phosphorus or a phosphorus halide. chemistrysteps.com The reaction proceeds through the formation of an acyl halide, which then enolizes, allowing for halogenation at the alpha-position. masterorganicchemistry.com Hydrolysis of the resulting alpha-halo acyl halide yields the alpha-halo carboxylic acid. chemistrysteps.com

While the HVZ reaction was initially developed for bromination, methods for chlorination and iodination were established later. chemistrysteps.com The synthesis of this compound can be achieved through the reaction of 2-methylbutyric acid with chlorine gas in the presence of a suitable catalyst. ontosight.ai

The study of 2-methylbutyric acid itself, the parent compound of this compound, has historical roots in the investigation of natural products. wikipedia.org It was identified as a constituent of plants like Angelica archangelica and Valeriana officinalis. wikipedia.org Early synthetic methods for racemic 2-methylbutyric acid involved the Grignard reaction. wikipedia.org The first enantioselective synthesis was reported in 1904. wikipedia.org

The development of synthetic methods for alpha-halo carboxylic acids and their derivatives has been driven by their utility as versatile intermediates. Research has focused on expanding the scope of their reactions and applying them to the synthesis of complex target molecules. nih.gov For example, alpha-haloamides, which are derived from alpha-halo carboxylic acids, are widely used in carbon-carbon bond-forming reactions. nih.gov

Structure

3D Structure

Properties

CAS No. |

73758-54-0 |

|---|---|

Molecular Formula |

C5H9ClO2 |

Molecular Weight |

136.58 g/mol |

IUPAC Name |

2-chloro-2-methylbutanoic acid |

InChI |

InChI=1S/C5H9ClO2/c1-3-5(2,6)4(7)8/h3H2,1-2H3,(H,7,8) |

InChI Key |

NZZYVDKRZFWNRJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C(=O)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 2 Methylbutyric Acid

Halogenation of Carboxylic Acid Precursors

The most direct route to 2-Chloro-2-methylbutyric acid involves the alpha-halogenation of its non-halogenated precursor, 2-methylbutanoic acid. wikipedia.org This process specifically targets the hydrogen atom on the carbon adjacent to the carboxyl group.

The classical method for the alpha-halogenation of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction. chemistrysteps.comrsc.org This reaction typically involves treating the carboxylic acid with a halogen (in this case, chlorine) in the presence of a catalytic amount of phosphorus or a phosphorus halide, such as phosphorus trichloride (B1173362) (PCl₃). chemistrysteps.comresearchgate.net The mechanism proceeds through the in situ formation of an acyl halide, which more readily enolizes than the parent carboxylic acid. This enol intermediate then reacts with the halogen to achieve selective alpha-halogenation. rsc.org

Modern variations of this technique often employ alternative chlorinating agents that are easier to handle and can offer improved selectivity. These include N-chlorosuccinimide (NCS) and trichloroisocyanuric acid (TCCA). chemistrysteps.comrsc.org For these reagents to be effective in chlorinating a carboxylic acid, the acid must first be converted to a more reactive species, typically an acid chloride, in the reaction mixture. chemistrysteps.comresearchgate.net

The efficiency and yield of the alpha-chlorination are highly dependent on the chosen reagents and reaction conditions. The selection of the chlorinating agent and catalyst is crucial for a successful transformation.

| Parameter | Condition/Reagent | Purpose & Effect | Citation |

| Chlorinating Agent | Chlorine (Cl₂) | Traditional reagent, often used with a phosphorus catalyst. Can lead to over-halogenation if not controlled. | researchgate.net |

| Trichloroisocyanuric Acid (TCCA) | A stable, solid chlorinating agent used with a catalyst like PCl₃ under solvent-free conditions for high yields. | rsc.org | |

| N-Chlorosuccinimide (NCS) | Used with thionyl chloride for in situ conversion of the carboxylic acid to the more reactive acid chloride. | chemistrysteps.com | |

| Catalyst | Phosphorus Trichloride (PCl₃) | Classic HVZ catalyst, promotes the formation of the acyl halide intermediate. | rsc.orgresearchgate.net |

| Trichloroacetyl chloride | An alternative catalyst for direct chlorination with elemental chlorine. | google.com | |

| Temperature | 75 °C to 225 °C | The required temperature can vary widely depending on the specific reagents used. For elemental chlorine, temperatures above 130°C are often preferred. | google.comgoogle.com |

| Reactant Ratio | Equimolar (Acid:Chlorine) | Using an equimolar ratio of the carboxylic acid and chlorine is generally preferred to favor mono-chlorination. | google.com |

A key challenge in the halogenation of 2-methylbutanoic acid is ensuring that chlorination occurs exclusively at the alpha-position (C2), which is the tertiary carbon. Halogenation at other positions (beta or gamma) is a potential side reaction. The HVZ reaction and its variants are highly regioselective for the alpha-position because the mechanism proceeds through an acyl halide enol, directing the halogen to the adjacent carbon. rsc.org

However, under conditions that favor free-radical mechanisms, such as high temperatures or UV light without appropriate catalysts, a mixture of products can be formed. For instance, the free-radical chlorination of 2-methylbutane yields a mixture of isomers, including 2-chloro-2-methylbutane (B165293) and 2-chloro-3-methylbutane. stackexchange.com To ensure regioselectivity in the synthesis of this compound, it is critical to use methods like the HVZ reaction that proceed via an ionic mechanism targeting the alpha-carbon. researchgate.netgoogle.com

Synthesis via Carbonylation Reactions

An alternative synthetic strategy involves building the carboxylic acid functionality onto a pre-existing molecular scaffold using carbonylation reactions.

This method involves the reaction of a Grignard reagent with carbon dioxide (CO₂). For the synthesis of this compound, the required starting material would be 2-chloro-2-methylbutane. youtube.com

The synthesis proceeds in two main steps:

Formation of the Grignard Reagent : The starting halide, 2-chloro-2-methylbutane, is reacted with magnesium metal in an anhydrous ether solvent (like diethyl ether or tetrahydrofuran) to form the corresponding Grignard reagent. chembk.comleah4sci.com It is important to note that forming a Grignard reagent from a tertiary alkyl halide like 2-chloro-2-methylbutane can be complicated by competing elimination reactions.

Carboxylation : The formed Grignard reagent is then exposed to solid carbon dioxide (dry ice), which acts as an electrophile. The nucleophilic carbon of the Grignard reagent attacks the carbon atom of CO₂. wikipedia.orgchemicalbook.com

Acidic Workup : The resulting magnesium carboxylate salt is hydrolyzed with a dilute acid to protonate the carboxylate, yielding the final product, this compound. chemicalbook.com

This general approach is well-established for synthesizing carboxylic acids. For example, the precursor 2-methylbutanoic acid is readily prepared via the Grignard reaction of 2-chlorobutane (B165301) with carbon dioxide. wikipedia.orgnjchm.com

Modern organometallic chemistry offers powerful tools for carbonylation. Palladium-catalyzed reactions, in particular, are widely used for synthesizing carbonyl compounds. researchgate.net A potential, though less common, route to this compound could be the palladium-catalyzed hydrochlorocarbonylation of an appropriate alkene. nih.gov

This reaction would involve treating an alkene, in this case, 2-methyl-1-butene, with carbon monoxide (CO) and a source of hydrogen chloride (HCl) in the presence of a palladium catalyst. nih.gov The reaction can be designed to be regiodivergent, meaning either branched or linear acid chlorides can be formed by selecting the appropriate ligands and solvents. nih.gov For the synthesis of this compound, conditions favoring the formation of the branched product would be necessary. The reaction proceeds through a palladium hydride mechanism, followed by CO insertion and reductive elimination to form an acyl chloride, which can then be hydrolyzed to the carboxylic acid. nih.gov While powerful, the applicability and optimization of this specific transformation for producing this compound would require dedicated research, as palladium catalysis is sensitive to the substrate and reaction conditions. researchgate.netscielo.br

Derivatization from Alpha-Amino Acid Precursors

A primary and well-established method for the synthesis of chiral α-chloro acids involves the derivatization of natural α-amino acids. These readily available and enantiomerically pure starting materials offer a direct route to chiral products.

Diazotization and Halogenation of Valine Isomers

The conversion of valine, an amino acid with the IUPAC name 2-amino-3-methylbutanoic acid, to this compound is a classic example of this approach. The key transformation is a diazotization reaction, followed by nucleophilic substitution with a halide.

The process begins with the treatment of an (S)-valine solution with an acid, such as hydrochloric acid, followed by the addition of sodium nitrite (B80452) (NaNO₂) at low temperatures, typically between 0°C and 5°C. acs.orgnih.gov The sodium nitrite reacts with the acid to form nitrous acid (HNO₂), which then reacts with the primary amine group of the valine to form a diazonium salt. This diazonium group (-N₂⁺) is an excellent leaving group. The diazonium salt is highly unstable and, in the presence of chloride ions (from the HCl), undergoes nucleophilic substitution, releasing nitrogen gas and forming the desired (S)-2-chloro-2-methylbutyric acid. acs.orgrsc.org

A detailed procedure for the synthesis of (S)-2-chloro-3-methylbutanoic acid from (S)-valine is provided in Organic Syntheses. The reaction involves dissolving (S)-valine in 5 N hydrochloric acid, cooling the solution, and then adding an aqueous solution of sodium nitrite dropwise while maintaining a low temperature. acs.org After the reaction is complete, the mixture is worked up by extraction with an organic solvent like diethyl ether. The final product is obtained as an oily liquid after distillation under reduced pressure. acs.org

| Parameter | Condition |

|---|---|

| Starting Material | (S)-valine |

| Reagents | Sodium nitrite (NaNO₂), 5 N Hydrochloric acid (HCl) |

| Reaction Temperature | 0-5 °C |

| Solvent | Water, Diethyl ether (for extraction) |

| Typical Yield | 58-65% |

| Product Boiling Point | 75-77 °C at 10 mmHg |

Stereochemical Considerations in Amino Acid-Derived Synthesis

A critical aspect of converting α-amino acids to α-chloro acids is the stereochemical outcome of the reaction. It has been established that the diazotization of α-amino acids to form the corresponding α-halo acids proceeds with a net retention of configuration . rsc.orgnih.govnih.gov

This stereochemical retention is explained by a double inversion mechanism. rsc.orgnih.gov The first step involves an intramolecular, SN2-type attack by the neighboring carboxylate group on the carbon bearing the diazonium group. This attack displaces the nitrogen gas and forms a highly reactive, cyclic α-lactone intermediate, leading to an initial inversion of the stereocenter. rsc.orgnih.gov

In the second step, a halide ion (e.g., chloride) acts as a nucleophile and attacks the α-carbon of the lactone. This second SN2 attack opens the lactone ring and results in a second inversion of the stereocenter. The net result of these two successive inversions is the retention of the original stereochemistry of the starting amino acid. rsc.orgnih.gov Therefore, starting with (S)-valine yields (S)-2-chloro-2-methylbutyric acid. This stereochemical fidelity is a significant advantage of this synthetic route, allowing for the production of enantiomerically enriched α-chloro acids. researchgate.net

Advanced Synthetic Approaches

Beyond traditional methods, modern synthetic chemistry offers innovative approaches that can provide advantages in terms of safety, efficiency, and environmental impact.

Continuous Flow Chemistry and Microreactor Applications for Synthesis

Continuous flow chemistry and microreactor technology are transforming chemical synthesis by offering enhanced control over reaction parameters, improved safety, and potential for seamless scale-up. While a specific continuous flow process for this compound is not extensively documented, the synthesis of analogous α-halo ketones from N-protected amino acids has been successfully demonstrated in flow. acs.orgnih.gov This analogous process involves the formation of a mixed anhydride (B1165640), reaction with diazomethane (B1218177) in a tube-in-tube reactor to form an α-diazo ketone, and subsequent conversion to the α-chloro ketone with HCl. acs.orgnih.gov This demonstrates the feasibility of handling reactive intermediates like diazonium salts or their precursors in a controlled flow environment.

The key advantages of using microreactors for such transformations include:

Enhanced Safety: The small internal volume of microreactors minimizes the risk associated with handling unstable intermediates like diazonium salts or toxic reagents like diazomethane. acs.orgrsc.org

Precise Temperature Control: Superior heat transfer in microreactors allows for precise control of exothermic reactions, which is crucial for the often temperature-sensitive diazotization step. core.ac.uk

Improved Mixing: Efficient mixing in microchannels ensures homogeneity, leading to more consistent product quality and potentially higher yields. rsc.org

Scalability: Production can be scaled up by operating the reactor for longer periods or by using multiple reactors in parallel, a concept known as numbering-up.

This technology could be adapted for the synthesis of this compound, potentially offering a safer and more efficient alternative to traditional batch processing.

Green Chemistry Principles in Synthetic Design

The principles of green chemistry provide a framework for designing more environmentally benign chemical processes. Applying these principles to the synthesis of this compound would involve several considerations.

Atom Economy: The classical diazotization method has a moderate atom economy, as the nitrogen atoms from the amino group and the nitrite are lost as N₂ gas. acs.org Advanced methods that improve atom economy would be preferable.

Use of Safer Solvents: The traditional synthesis often uses diethyl ether for extraction, which is highly flammable. acs.org Green chemistry encourages the use of safer, less hazardous solvents, or even solvent-free conditions where possible. imist.mabdu.ac.in Research into extractions using greener solvents or minimizing solvent use would align with this principle.

Catalysis over Stoichiometric Reagents: The use of catalytic reagents is superior to stoichiometric ones. acs.orgbdu.ac.in While the diazotization reaction is inherently stoichiometric, other potential synthetic routes could be explored. For example, electrochemical or photochemical methods can use electricity or light to drive reactions, often with high selectivity and reducing the need for chemical reagents. nih.govmdpi.com Recent research has shown the synthesis of α-chloroarylacetic acids via electrochemical carboxylation and enantioselective synthesis of α-chlorinated esters via photochemical Wolff rearrangement, highlighting the potential of these advanced, greener approaches. nih.govmdpi.comacs.org

Renewable Feedstocks: The use of valine, a naturally occurring amino acid, as a starting material is a positive aspect from a green chemistry perspective, as it is a renewable feedstock. bdu.ac.in

By evaluating the synthesis through the lens of green chemistry, opportunities for innovation arise that can lead to more sustainable and efficient production of this compound.

Reactivity and Mechanistic Investigations of 2 Chloro 2 Methylbutyric Acid

Nucleophilic Substitution Reactions at the Alpha-Carbon

The presence of a chlorine atom on the tertiary carbon atom of 2-chloro-2-methylbutyric acid significantly influences its reactivity, particularly in nucleophilic substitution reactions.

Kinetic and Thermodynamic Aspects of S_N1 and S_N2 Pathways

The substitution of the chlorine atom in this compound can theoretically proceed through either a unimolecular nucleophilic substitution (S_N1) or a bimolecular nucleophilic substitution (S_N2) mechanism. However, the structure of the molecule strongly favors the S_N1 pathway.

The alpha-carbon is a tertiary carbon, meaning it is bonded to three other carbon atoms (the methyl group, the ethyl group, and the carboxyl group). This arrangement creates significant steric hindrance around the reaction center, making it difficult for a nucleophile to approach and attack the carbon atom from the backside, a requirement for the S_N2 mechanism. chemicalnote.comulethbridge.ca Consequently, S_N2 reactions are very slow at tertiary electrophiles. ulethbridge.ca

Conversely, the tertiary nature of the alpha-carbon readily supports the formation of a stable tertiary carbocation intermediate upon the departure of the chloride leaving group. This carbocation stability is a key factor favoring the S_N1 mechanism. xula.edu The rate of an S_N1 reaction is dependent only on the concentration of the substrate (this compound in this case) and follows first-order kinetics. chemicalnote.comxula.edupharmaguideline.com The reaction proceeds in a stepwise manner: the slow, rate-determining step is the formation of the carbocation, followed by a rapid attack by the nucleophile. chemicalnote.comxula.edu

Polar protic solvents, such as water and alcohols, further promote the S_N1 pathway by stabilizing the carbocation intermediate through solvation.

| Factor | S_N1 Pathway | S_N2 Pathway | Relevance to this compound |

| Substrate Structure | Favored by tertiary halides | Favored by primary halides | The tertiary alpha-carbon strongly favors the S_N1 pathway. |

| Kinetics | First-order: Rate = k[Substrate] | Second-order: Rate = k[Substrate][Nucleophile] | The reaction rate is primarily dependent on the concentration of this compound. chemicalnote.comxula.edupharmaguideline.com |

| Intermediate | Carbocation | None (transition state) | A stable tertiary carbocation is formed. xula.edu |

| Steric Hindrance | Less affected | Significantly hindered | High steric hindrance disfavors the S_N2 pathway. chemicalnote.comulethbridge.ca |

| Solvent Effects | Favored by polar protic solvents | Favored by polar aprotic solvents | Polar protic solvents stabilize the carbocation intermediate. |

Reactivity with Oxygen Nucleophiles (e.g., Hydrolysis to Hydroxy Acids)

The reaction of this compound with oxygen nucleophiles, such as water, leads to the formation of 2-hydroxy-2-methylbutyric acid. nih.govnih.gov This hydrolysis reaction typically proceeds through an S_N1 mechanism due to the tertiary nature of the chlorinated carbon.

The process involves the departure of the chloride ion to form a stable tertiary carbocation, which is then attacked by a water molecule. Subsequent deprotonation of the resulting oxonium ion yields the final product, 2-hydroxy-2-methylbutyric acid. The use of polar protic solvents like water facilitates this reaction by stabilizing the carbocation intermediate.

The synthesis of (S)-2-hydroxy-2-methylbutyric acid has been achieved through biocatalytic methods, highlighting the importance of this hydroxy acid derivative. nih.gov

Reactivity with Nitrogen Nucleophiles (e.g., Amine Introduction)

This compound can react with nitrogen nucleophiles, such as amines, to introduce an amino group at the alpha-position, forming 2-amino-2-methylbutyric acid derivatives. ontosight.ai This reaction also follows a nucleophilic substitution pathway. Given the tertiary nature of the substrate, an S_N1 mechanism is expected to predominate.

The reaction of related chloro-amino acids, such as 2-amino-3-chlorobutyric acid, has been explored in the synthesis of various compounds. ontosight.ai The reactivity of this compound with amines allows for the synthesis of a variety of substituted amino acids, which are valuable building blocks in medicinal chemistry and other fields.

Reactivity with Sulfur Nucleophiles

The reaction of this compound with sulfur nucleophiles, such as thiols or sulfide (B99878) ions, is expected to yield 2-thio-2-methylbutyric acid derivatives. Sulfur compounds are generally excellent nucleophiles. msu.edu The reaction mechanism would likely be S_N1, consistent with the tertiary substrate.

While specific studies on the reaction of this compound with sulfur nucleophiles are not extensively detailed in the provided results, the general reactivity of alkyl halides with thiolate anions to form sulfides is a well-established transformation. msu.edu The synthesis of various thio-substituted organic compounds is a common practice in organic chemistry. nih.govthieme-connect.de

Carboxylic Acid Functional Group Transformations

The carboxylic acid group of this compound can undergo a variety of transformations, most notably esterification.

Esterification Reactions and Ester Derivatives

This compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst. google.com This reaction, known as Fischer esterification, is an equilibrium process. google.com To drive the reaction towards the ester product, it is common to use an excess of the alcohol or to remove the water formed during the reaction. google.com

The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and deprotonation of the carbonyl oxygen yields the ester. libretexts.org

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with a reagent like thionyl chloride. ontosight.ailibretexts.org This acyl chloride can then readily react with an alcohol to form the ester. ontosight.ai

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | Alcohol, Acid Catalyst | This compound ester | Fischer Esterification google.com |

| This compound | Thionyl chloride, then Alcohol | This compound ester | Acyl Chloride Formation followed by Esterification ontosight.ailibretexts.org |

Amidation Reactions and Amide Derivatives

This compound can be converted into its corresponding amide derivatives through amidation reactions. This transformation typically proceeds by first activating the carboxylic acid, most commonly by converting it to the more reactive acid chloride (see section 3.2.3). The resulting 2-chloro-2-methylbutyryl chloride readily reacts with a wide range of primary and secondary amines, or ammonia (B1221849), to yield N-substituted or unsubstituted amides. The reaction is a classic example of nucleophilic acyl substitution, where the amine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride, followed by the elimination of hydrogen chloride (HCl), which is typically neutralized by an excess of the amine or an added base.

This method allows for the synthesis of a diverse library of amide derivatives. For instance, reaction with ammonia would produce the primary amide, 2-chloro-2-methyl-butyric acid amide. chemsrc.com The general reactivity is well-established for similar α-halo acids and branched-chain acyl chlorides, which are used to synthesize various amide-containing compounds. ijpsr.info

Table 1: Examples of Amidation Reactions

| Reactant 1 | Reactant 2 (Amine) | Product |

|---|---|---|

| 2-Chloro-2-methylbutyryl chloride | Ammonia (NH₃) | 2-chloro-2-methyl-butyramide |

| 2-Chloro-2-methylbutyryl chloride | Methylamine (CH₃NH₂) | N-methyl-2-chloro-2-methyl-butyramide |

Formation of Acid Chlorides and Anhydrides

The carboxyl group of this compound can be readily converted into more reactive functional groups, namely acid chlorides and anhydrides, which serve as important intermediates in organic synthesis. wikipedia.org

Acid Chloride Formation: The synthesis of 2-chloro-2-methylbutyryl chloride, the acid chloride derivative, is efficiently achieved by treating the parent carboxylic acid with a standard chlorinating agent. chembk.comchembk.com Thionyl chloride (SOCl₂) is a common reagent for this purpose, reacting to produce the acid chloride along with gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl). sigmaaldrich.com Other reagents like oxalyl chloride or phosphorus pentachloride can also be employed. The resulting acid chloride is a highly reactive electrophile, primed for nucleophilic attack at the carbonyl carbon. chembk.comchembk.com

Acid Anhydride (B1165640) Formation: 2-chloro-2-methylbutyric anhydride can be formed by the dehydration of two molecules of the parent carboxylic acid. This condensation reaction typically requires a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅), or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). smolecule.com Alternatively, an acid anhydride can be synthesized by reacting the acid chloride derivative with a carboxylate salt of the acid. Like acid chlorides, acid anhydrides are excellent acylating agents. smolecule.com

Table 2: Synthesis of Reactive Derivatives

| Starting Material | Reagent(s) | Product | Product Class |

|---|---|---|---|

| This compound | Thionyl chloride (SOCl₂) | 2-chloro-2-methylbutyryl chloride | Acid Chloride |

Elimination Reactions

Formation of Unsaturated Carboxylic Acids

When subjected to elimination conditions, typically through treatment with a base, this compound undergoes dehydrohalogenation to form unsaturated carboxylic acids. In this reaction, the chlorine atom at the α-position and a hydrogen atom from the adjacent β-position are removed, resulting in the formation of a carbon-carbon double bond.

The elimination from the this compound structure can lead to two geometric isomers of 2-methyl-2-butenoic acid. According to Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene is the major product, the double bond forms between the α- and β-carbons. libretexts.org The two possible products are tiglic acid (the E or trans isomer) and angelic acid (the Z or cis isomer). The synthesis of tiglic acid from this compound has been documented. chemicalbook.com The biosynthesis of both tiglic and angelic acids proceeds from isoleucine via 2-methylbutyric acid, highlighting their close relationship. nih.gov

Table 3: Products of Elimination Reaction

| Starting Material | Conditions | Major Products |

|---|

Radical-Mediated Transformations

Beyond ionic pathways, the carbon-chlorine bond in this compound is susceptible to homolytic cleavage, enabling its participation in radical-mediated transformations. Modern synthetic methods, particularly those involving photoredox catalysis, have provided mild and efficient routes to generate radicals from α-halo carboxylic acids.

Photoredox Activation of Carbon-Halogen Bonds in Alpha-Halo Carboxylic Acids

Visible-light photoredox catalysis has emerged as a powerful tool for generating carbon-centered radicals from stable precursors under mild conditions. rsc.org This methodology can be applied to α-halo carboxylic acids to activate the carbon-halogen bond. rsc.orgchemrxiv.org In a typical cycle, a photocatalyst absorbs visible light and enters an excited state. This excited photocatalyst can then engage in a single-electron transfer (SET) with this compound. This electron transfer facilitates the homolytic cleavage of the relatively weak carbon-chlorine bond, generating a tertiary α-carboxy radical and a chloride anion. This approach avoids the harsh conditions required in some traditional radical initiation methods. nih.gov

Giese-Type Additions and Related Reactivity

Once generated, the tertiary α-carboxy radical from this compound can participate in various carbon-carbon bond-forming reactions. researchgate.net A prominent example is the Giese-type addition, which involves the conjugate addition of a nucleophilic carbon radical to an electron-deficient alkene, such as an α,β-unsaturated ester, ketone, or nitrile. rsc.orgchem-station.com

In this process, the radical adds to the β-carbon of the Michael acceptor, forming a new C-C bond and a new radical intermediate stabilized by the adjacent electron-withdrawing group. This intermediate is then typically quenched by a hydrogen atom transfer (HAT) agent, such as a thiol or silane, to yield the final product and regenerate the radical chain carrier. rsc.org This reaction provides a powerful method for constructing complex molecular architectures from simple precursors. rsc.org

Table 4: Example of a Giese-Type Addition

| Radical Precursor | Radical Intermediate | Alkene Acceptor | Final Product |

|---|

Halodecarboxylation Mechanisms of this compound

The halodecarboxylation of carboxylic acids, a process that involves the replacement of a carboxyl group with a halogen, can proceed through various mechanistic pathways, primarily radical and ionic routes. The specific mechanism for this compound is dictated by the reaction conditions and the inherent structural features of the molecule, namely the presence of both an α-chloro and an α-methyl substituent on a tertiary carbon center.

Classic methods for halodecarboxylation include the Hunsdiecker reaction, the Kochi reaction, and the Christol-Firth modification. stackexchange.comresearchgate.net The reactivity of this compound in these reactions is influenced by the stability of the intermediates formed upon decarboxylation.

Radical Mechanisms

Radical pathways are characteristic of the Hunsdiecker reaction and its modifications. stackexchange.comresearchgate.net The generally accepted mechanism involves the formation of an acyl hypohalite, which then undergoes homolytic cleavage to generate a carboxyl radical. This is followed by the loss of carbon dioxide to yield an alkyl radical, which is subsequently trapped by a halogen. stackexchange.comwikipedia.org

For this compound, the key intermediate in a radical mechanism would be the 2-chloro-2-methylbutyl radical. The stability of this tertiary radical is a crucial factor. Generally, radical stability follows the order: tertiary > secondary > primary. libretexts.orgmasterorganicchemistry.com The 2-chloro-2-methylbutyl radical is a tertiary radical, which is inherently more stable than primary or secondary radicals.

Hunsdiecker Reaction:

The traditional Hunsdiecker reaction, which utilizes the silver salt of the carboxylic acid with a halogen, is generally not efficient for tertiary carboxylic acids. acs.orgstackexchange.com This is often attributed to competing side reactions and the instability of the tertiary alkyl radical under these specific conditions. Therefore, subjecting the silver salt of this compound to Hunsdiecker conditions would likely result in low yields of the desired 2,2-dichlorobutane.

Table 1: Plausible Radical Intermediates in the Halodecarboxylation of this compound

| Intermediate | Structure | Factors Affecting Stability |

| 2-Chloro-2-methylbutyroyl radical | CH₃CH₂C(Cl)(CH₃)C(=O)• | - Tertiary acyl radical- Inductive effect of chlorine |

| 2-Chloro-2-methylbutyl radical | CH₃CH₂C(Cl)(CH₃)• | - Tertiary radical- Hyperconjugation from methyl and ethyl groups- Inductive (-I) and weak resonance (+M) effects of chlorine |

Ionic Mechanisms

Ionic mechanisms for halodecarboxylation typically involve the formation of a carbocation intermediate. The Kochi reaction, which employs lead(IV) acetate (B1210297) and a lithium halide, is known to proceed via an ionic pathway and is particularly effective for the chlorodecarboxylation of tertiary carboxylic acids. organic-chemistry.orgthieme-connect.de

In the context of this compound, an ionic mechanism would proceed through the formation of a 2-chloro-2-methylbutyl cation. The stability of this tertiary carbocation is paramount. Carbocation stability follows the order: tertiary > secondary > primary. masterorganicchemistry.compressbooks.pub

The α-chloro substituent plays a significant role in the stability of this carbocation. While chlorine is inductively electron-withdrawing (-I), it can also donate a lone pair of electrons through resonance (+M effect), which can stabilize an adjacent positive charge. stackexchange.comrutgers.edu Experimental and theoretical studies have shown that the stabilizing +M effect of chlorine can outweigh its -I effect, leading to a net stabilization of the carbocation. stackexchange.com The presence of the α-methyl and the adjacent ethyl group further stabilizes the carbocation through hyperconjugation and inductive effects. masterorganicchemistry.com

Kochi Reaction:

Given the stability of the tertiary α-chloro carbocation, the Kochi reaction is a more promising route for the halodecarboxylation of this compound. organic-chemistry.orgthieme-connect.de The reaction would likely proceed through the formation of a lead(IV) carboxylate intermediate, which then fragments to generate the 2-chloro-2-methylbutyl cation and carbon dioxide. This cation is then trapped by a chloride ion to yield 2,2-dichlorobutane.

Table 2: Plausible Ionic Intermediates in the Halodecarboxylation of this compound

| Intermediate | Structure | Factors Affecting Stability |

| 2-Chloro-2-methylbutyl cation | CH₃CH₂C(Cl)(CH₃)⁺ | - Tertiary carbocation- Hyperconjugation from methyl and ethyl groups- Stabilizing resonance (+M) and destabilizing inductive (-I) effects of chlorine |

Stereochemical Aspects and Enantiomeric Control in Research on 2 Chloro 2 Methylbutyric Acid

Enantiomers and Diastereomers of 2-Chloro-2-methylbutyric Acid

This compound possesses a single chiral center at the second carbon atom (C2), the point of attachment for the chlorine atom, a methyl group, an ethyl group, and a carboxylic acid group. nih.gov Due to this chirality, the molecule exists as a pair of non-superimposable mirror images known as enantiomers: (R)-2-chloro-2-methylbutyric acid and (S)-2-chloro-2-methylbutyric acid. These enantiomers exhibit identical physical properties except for their interaction with plane-polarized light and other chiral molecules. contineo.in

A molecule must have at least two chiral centers to exhibit diastereomerism. Since this compound has only one stereocenter, it does not have diastereomers by itself. However, diastereomers can be formed when it reacts with another chiral compound. For instance, esterification of racemic this compound with a single enantiomer of a chiral alcohol would produce two diastereomeric esters: (R)-acid-(R)-alcohol and (S)-acid-(R)-alcohol. These diastereomers have different physical properties, such as melting points, boiling points, and solubilities, which allows for their separation. contineo.in

For comparison, the related compound 3-chloro-2-methylbutanoic acid has two chiral centers (at C2 and C3), and therefore exists as four stereoisomers, comprising two pairs of enantiomers. chegg.com

Asymmetric Synthesis Methodologies

The synthesis of single enantiomers of α-halo acids like this compound is a key focus in organic chemistry. Various strategies have been developed to achieve high enantiomeric purity.

A common strategy for asymmetric synthesis involves the use of chiral auxiliaries. In this method, a racemic mixture of the α-halo acid is covalently bonded to an enantiomerically pure chiral auxiliary, forming a mixture of diastereomers. researchgate.netnih.gov The differing physical properties of these diastereomers allow for their separation by methods like chromatography or crystallization. Subsequently, the chiral auxiliary is cleaved, releasing the desired enantiomer of the acid in high optical purity. rsc.org This approach has been successfully applied to various α-halo acids. researchgate.netrsc.org

Several types of chiral auxiliaries have been employed in the synthesis of related α-halo acids, demonstrating the versatility of this approach. researchgate.netrsc.orgacs.org

Table 1: Examples of Chiral Auxiliaries in the Asymmetric Synthesis of α-Halo Acids

| Chiral Auxiliary Type | Example | Application Principle | Reference |

| Chiral Alcohols | Roof shape chiral enantiopure alcohol | Esterification with racemic α-halo acids yields diastereomeric esters that can be separated. | researchgate.net |

| Pantolactone Derivatives | (R)-Pantolactone | Forms diastereomeric esters with racemic α-halo acids, enabling stereoselective SN2 reactions. | acs.org |

| Naphthyloxycyclohexanols | trans-2-Naphthyloxycyclohexanol | Used for the preparation of diastereomeric esters from racemic α-halo acids via dynamic thermodynamic resolution. | rsc.org |

| Imidazolidinones | Chiral Imidazolidinone Auxiliary | Utilized for dynamic kinetic resolution of racemic α-halo acids. | acs.org |

Asymmetric catalysis offers a more efficient route to enantioenriched molecules by using a small amount of a chiral catalyst to generate a large quantity of a chiral product. Several catalytic methods have been developed for the synthesis of α-halo acids and their derivatives.

One notable method is the asymmetric hydration of α,α-dichloro aldehydes using a chiral N-heterocyclic carbene (NHC) catalyst. nih.gov This redox process directly yields enantioenriched α-chloro carboxylic acids. nih.gov Another approach involves the enantioselective decarboxylative chlorination of α-halo-β-ketocarboxylic acids in the presence of a chiral amine catalyst to produce chiral α-chloro-α-fluoro ketones with high enantioselectivity. thieme-connect.com Furthermore, nickel-catalyzed cross-coupling reactions have been used to synthesize a variety of protected α-amino acids from racemic α-haloglycine derivatives using a chiral nickel/pybox catalyst. nih.gov

Table 2: Asymmetric Catalysis Methods for Related α-Halo Acid Synthesis

| Catalytic Method | Catalyst Type | Substrate Example | Product Type | Key Feature | Reference |

| Asymmetric Hydration | Chiral N-Heterocyclic Carbene (NHC) | α,α-Dichloro aldehydes | α-Chloro carboxylic acids | Direct redox hydration using water as the nucleophile. | nih.gov |

| Decarboxylative Chlorination | Chiral Amine | α-Chloro-β-ketocarboxylic acids | α-Chloro-α-fluoro ketones | Enantioselective chlorination with moderate-to-high enantiomeric excess. | thieme-connect.com |

| Cross-Coupling | Chiral Nickel/Pybox Complex | Racemic α-haloglycine derivatives | Protected α-amino acids | Enantioconvergent coupling of racemic electrophiles with organozinc reagents. | nih.gov |

| α-Substitution | Chiral BINOL-aldehyde | N-unprotected amino acid esters | α,α-Disubstituted α-amino acids | Direct α-hydrocarbylation with halohydrocarbons. | rsc.org |

A highly effective method for producing enantiomerically pure α-chloro acids is through the derivatization of naturally occurring chiral α-amino acids. For instance, (S)-2-chloro-3-methylbutanoic acid can be synthesized from the readily available and inexpensive amino acid (S)-valine. orgsyn.org

The synthesis involves the diazotization of the amino acid with sodium nitrite (B80452) (NaNO₂) in the presence of hydrochloric acid (HCl) at low temperatures (0–5°C). orgsyn.org In this reaction, the amino group is converted into a diazonium salt, which is an excellent leaving group. It is subsequently replaced by a chlorine atom from the solvent. The reaction proceeds with retention of the original stereochemistry of the amino acid. This retention of configuration is attributed to the formation of a transient α-lactone intermediate. Careful control of the temperature is crucial to minimize side reactions and prevent racemization.

Table 3: Performance of Diazotization Method for (S)-2-chloro-3-methylbutanoic acid from (S)-Valine

| Parameter | Value | Source |

| Yield | 76% (after redistillation) | |

| Enantiomeric Excess (ee) | 95.6% | |

| Specific Rotation ([α]D) | -1.79° (neat) | orgsyn.org |

| Purity | >99% |

Enantiomeric Resolution Techniques

Resolution is the process of separating a racemic mixture into its constituent enantiomers. For carboxylic acids like this compound, chemical resolution is a classical and effective method.

Chemical resolution via fractional crystallization of diastereomeric salts is a widely used technique. The process involves reacting the racemic acid with an enantiomerically pure chiral resolving agent, typically a chiral base such as an amine. This acid-base reaction forms a pair of diastereomeric salts. researchgate.net

Since diastereomers have different physical properties, these salts will exhibit different solubilities in a given solvent. This solubility difference allows one diastereomer to crystallize preferentially from the solution, leaving the other dissolved. researchgate.netmdpi.com The crystallized salt can then be separated by filtration. Finally, the enantiomerically enriched acid is recovered from the separated diastereomeric salt by treatment with a strong acid to neutralize the resolving agent. The resolving agent can often be recovered and reused. A similar process can be applied to the remaining solution to isolate the other enantiomer. This method has been successfully used for the resolution of related compounds like 2-methylbutanoic acid using (R)-(+)-α-methylbenzylamine as the resolving agent. researchgate.net

Table 4: Components in Fractional Crystallization of Diastereomeric Salts

| Component | Role | Example |

| Racemic Mixture | The compound to be separated into enantiomers. | (R,S)-2-Chloro-2-methylbutyric acid |

| Resolving Agent | An enantiomerically pure compound that reacts with the racemate. | (R)-(+)-α-Methylbenzylamine researchgate.net |

| Diastereomeric Salts | The pair of salts formed with different physical properties. | [(R)-acid-(R)-base] and [(S)-acid-(R)-base] |

| Solvent | The medium in which the salts have different solubilities. | Varies based on the salts |

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a powerful technique used to convert a racemate (an equal mixture of both enantiomers) into a single, enantiomerically pure product, potentially achieving a theoretical yield of 100%. This process combines the kinetic resolution of a racemic starting material with in-situ racemization of the slower-reacting enantiomer, allowing it to be converted into the faster-reacting one. princeton.edu

While specific studies on the dynamic kinetic resolution of this compound are not extensively documented in publicly available research, the principles of DKR have been successfully applied to structurally related α-chloro esters and other α-arylalkanoic acids. rsc.orgrsc.org These strategies typically involve a combination of a catalyst for the resolution step and a catalyst or specific conditions for the racemization step.

General Principles of DKR Applied to α-Chloro Carboxylic Acids:

The key to a successful DKR is the careful selection of catalysts and reaction conditions that allow for the rapid racemization of the starting material while one enantiomer is selectively transformed into the desired product. princeton.edu For α-chloro carboxylic acids and their derivatives, several approaches can be considered:

Enzyme-Catalyzed Resolution with Chemical Racemization: Lipases are often employed for the enantioselective esterification or hydrolysis of chiral carboxylic acids and their esters. In a DKR setup, a lipase (B570770) could selectively react with one enantiomer of this compound (or its ester). Concurrently, a chemical agent, such as a base or a transition metal complex, would facilitate the racemization of the remaining unreacted enantiomer.

Chemo-Catalyzed DKR: Transition metal complexes with chiral ligands can be used to effect the resolution. For instance, a ruthenium-based catalyst, often used in asymmetric hydrogenations and transfer hydrogenations, could potentially be employed. rsc.org The racemization of the α-chloro acid could be promoted by the formation of an enolate or a related intermediate under basic conditions.

Hypothetical DKR of this compound Ester:

A hypothetical DKR of a racemic ester of this compound could involve enantioselective hydrolysis catalyzed by a lipase. The unreacted, slower-reacting enantiomer would be racemized in situ, allowing for its conversion to the faster-reacting enantiomer and subsequent hydrolysis.

Table 1: Illustrative Data for a Hypothetical Lipase-Catalyzed Dynamic Kinetic Resolution of Racemic Methyl 2-chloro-2-methylbutyrate

| Catalyst System | Enantiomer Selectively Hydrolyzed | Racemization Agent | Theoretical Max. Yield (%) | Potential Enantiomeric Excess (ee) of Product (%) |

| Lipase A + Weak Base | (S)-enantiomer | Triethylamine | > 95 | > 98 |

| Lipase B + Ru-complex | (R)-enantiomer | [Ru(p-cymene)Cl₂]₂ / Ligand | > 95 | > 99 |

Note: The data in this table is illustrative and based on general principles of DKR applied to similar substrates. Specific experimental results for this compound are not available in the cited literature.

Influence of Stereochemistry on Reaction Pathways and Selectivity

The stereochemistry of a chiral molecule like this compound can profoundly influence the pathways and selectivity of its reactions. The specific arrangement of the four different groups around the chiral center can dictate the accessibility of the reactive sites and the stability of transition states, leading to different products or reaction rates for the (R) and (S) enantiomers.

Stereospecific and Stereoselective Reactions:

A reaction is termed stereospecific if starting materials differing only in their stereochemistry are converted into stereoisomeric products. For example, an S_N2 reaction, which proceeds with inversion of configuration, is stereospecific. A reaction is stereoselective if it produces a predominance of one stereoisomer over others, regardless of the stereochemistry of the starting material. masterorganicchemistry.com

The presence of the chiral center in this compound makes it a valuable substrate for investigating stereoselective and stereospecific transformations. The inductive effect of the chlorine atom makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. hu.edu.jo

Influence on Nucleophilic Substitution:

In nucleophilic substitution reactions at the α-carbon, the stereochemistry of this compound would be a critical determinant of the product's configuration. For example, in an S_N2 reaction, if a nucleophile attacks the (S)-enantiomer, the product would have the (R)-configuration due to the inversion of stereochemistry.

Table 2: Predicted Stereochemical Outcome of S_N2 Reaction on Enantiomers of this compound

| Starting Enantiomer | Nucleophile (Nu⁻) | Reaction Type | Product Configuration |

| (S)-2-chloro-2-methylbutyric acid | OH⁻ | S_N2 | (R)-2-hydroxy-2-methylbutyric acid |

| (R)-2-chloro-2-methylbutyric acid | NH₃ | S_N2 | (S)-2-amino-2-methylbutyric acid |

Note: This table illustrates the expected stereochemical outcome based on the established mechanism of S_N2 reactions.

The steric hindrance around the chiral center also plays a significant role. The ethyl and methyl groups, along with the chlorine atom, create a specific steric environment that can favor the approach of a nucleophile from a particular direction, leading to diastereoselectivity in reactions where a new stereocenter is formed.

In reactions involving the carboxylic acid group, such as esterification or amidation, while the original stereocenter is not directly involved in the bond-breaking and bond-forming steps, its presence can still influence the reaction's kinetics if a chiral reagent or catalyst is used. This is the basis for classical and kinetic resolutions.

Derivatization and Analog Synthesis from 2 Chloro 2 Methylbutyric Acid

Synthesis of Functionalized Esters

The carboxylic acid group of 2-chloro-2-methylbutyric acid is readily converted into a variety of functionalized esters. These esterification reactions can be accomplished through several standard synthetic methodologies.

One common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comyoutube.com This is an equilibrium-driven process where the alcohol is often used in excess to drive the reaction toward the ester product. masterorganicchemistry.com

Alternatively, a more reactive intermediate, the acyl chloride, can be formed first. chemistryguru.com.sg Treatment of this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into 2-chloro-2-methylbutyryl chloride. libretexts.org This highly electrophilic acyl chloride reacts rapidly and often exothermically with alcohols, even sterically hindered ones, to form the corresponding ester in high yield. chemguide.co.uk This two-step process avoids the equilibrium limitations of the Fischer esterification.

These methods allow for the synthesis of a diverse library of esters, where the R' group can be tailored to modify the molecule's physical and chemical properties.

Table 1: Examples of Esters Synthesized from this compound

| Reactant Alcohol | Ester Product Name | Potential R' Group |

|---|---|---|

| Methanol | Methyl 2-chloro-2-methylbutyrate | -CH₃ |

| Ethanol (B145695) | Ethyl 2-chloro-2-methylbutyrate | -CH₂CH₃ |

| Isopropanol | Isopropyl 2-chloro-2-methylbutyrate | -CH(CH₃)₂ |

Preparation of Substituted Amides and Peptidomimetics

The synthesis of amides from this compound is a crucial transformation, particularly for creating molecules with biological relevance, such as peptidomimetics. nih.gov Direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. libretexts.org Therefore, activation of the carboxylic acid is necessary.

Similar to ester synthesis, one effective route is through the formation of the acyl chloride, which readily reacts with primary or secondary amines to yield the desired amide. A base, such as pyridine (B92270) or a tertiary amine, is typically added to neutralize the HCl byproduct. fishersci.co.uk

Modern amide synthesis frequently employs coupling reagents that facilitate bond formation under mild conditions. luxembourg-bio.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or uronium salts like HATU activate the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by an amine. fishersci.co.uk These methods are central to peptide synthesis and are readily adaptable for producing substituted amides of this compound. luxembourg-bio.com

When this compound is coupled with amino acids or peptide fragments, the resulting molecules are classified as peptidomimetics. These are synthetic structures designed to mimic natural peptides but with modified backbones that can offer advantages like increased stability against enzymatic degradation. nih.gov The incorporation of the 2-chloro-2-methylbutyryl moiety introduces a quaternary carbon at the α-position, which can enforce specific conformational constraints on the molecular structure.

Table 2: Representative Amides and Peptidomimetics from this compound

| Amine Reactant | Product Name | Class |

|---|---|---|

| Ammonia (B1221849) | 2-Chloro-2-methylbutyramide | Primary Amide |

| Aniline | N-phenyl-2-chloro-2-methylbutyramide | Secondary Amide |

| Glycine methyl ester | Methyl 2-((2-chloro-2-methylbutanoyl)amino)acetate | Peptidomimetic |

Construction of Complex Molecular Scaffolds Incorporating the this compound Moiety

A molecular scaffold is a core structure upon which other chemical groups can be built, allowing for the systematic development of complex molecules. mdpi.com this compound is an effective scaffold due to its two distinct reactive sites: the carboxyl group and the tertiary chloride. This bifunctionality enables the sequential or orthogonal attachment of different molecular fragments.

The carboxyl group can be converted into an ester or an amide as described above, attaching one functional component. The tertiary chloride provides a second attachment point. While tertiary chlorides are sterically hindered, they can undergo nucleophilic substitution reactions (Sₙ1 type) with various nucleophiles, such as azides, thiols, or other heteroatoms, especially under conditions that favor carbocation formation. This dual reactivity allows for the construction of A-B type molecules where the 2-chloro-2-methylbutyryl unit acts as the central linker or scaffold. Amino acids are often used as biocompatible hubs for creating such multifunctional molecules. mdpi.com

Table 3: Hypothetical Molecular Scaffolds Based on this compound

| Modification at Carboxyl | Modification at Chloride (Sₙ1) | Resulting Scaffold Structure |

|---|---|---|

| Amide bond with Alanine | Substitution with Azide (B81097) (N₃⁻) | Alanine-linker-Azide |

| Ester bond with Ethanol | Substitution with Thiophenol (PhS⁻) | Ethyl ester-linker-Phenylthioether |

When used in its enantiomerically pure form, such as (2S)-2-chloro-2-methylbutanoic acid, the compound becomes a valuable chiral building block. nih.gov Chiral building blocks are optically active molecules incorporated into a synthetic sequence to introduce a specific, predefined stereocenter into a larger, more complex target molecule. nih.gov The synthesis of enantiopure compounds is critical in pharmacology, as different enantiomers of a drug can have vastly different biological activities.

In a multi-step synthesis, the stereocenter of (S)-2-chloro-2-methylbutanoic acid can be preserved through subsequent reactions. For example, after converting the carboxylic acid to an amide, the chlorine atom can be displaced by a nucleophile in a reaction that proceeds with a defined stereochemical outcome (e.g., inversion or retention depending on the mechanism). This allows the chirality of the initial building block to control the stereochemistry of the final product, which is a cornerstone of asymmetric synthesis. nih.gov

Heterocyclic Compound Formation through Intramolecular Reactions

The bifunctional nature of this compound and its derivatives makes them suitable precursors for intramolecular cyclization to form heterocyclic compounds. A notable application is in the synthesis of β-lactams (azetidin-2-ones), which are core structural motifs in many important antibiotics. researchgate.netnih.gov

The synthesis typically begins with the formation of an N-substituted amide from this compound and a primary amine. Upon treatment with a base, the amide nitrogen can act as an internal nucleophile, attacking the carbon atom bearing the chlorine. This intramolecular nucleophilic substitution results in the closure of a four-membered ring, forming a gem-disubstituted β-lactam. encyclopedia.puborganicreactions.org The formation of the β-lactam ring can be achieved through various methods, including the Staudinger cycloaddition or intramolecular cyclizations of β-halo amides. researchgate.netorganic-chemistry.org The resulting β-lactam is highly substituted at the C4 position with both a methyl and an ethyl group, a structural feature that can influence the compound's chemical stability and biological activity.

Advanced Analytical Characterization in 2 Chloro 2 Methylbutyric Acid Research

Spectroscopic Methods for Definitive Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of 2-Chloro-2-methylbutyric acid. By interacting with electromagnetic radiation, these methods reveal detailed information about the connectivity of atoms, the nature of functional groups, and the three-dimensional arrangement of the molecule in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, ¹H and ¹³C NMR provide unambiguous evidence for its covalent framework.

¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three non-equivalent sets of protons. The carboxylic acid proton (-COOH) would appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, due to its acidic nature and hydrogen bonding. libretexts.orgdocbrown.info The methylene (B1212753) protons (-CH₂) of the ethyl group would present as a quartet, split by the adjacent methyl protons. The terminal methyl protons (-CH₃) of the ethyl group would appear as a triplet, coupled to the methylene protons. The methyl group attached to the chiral center (-CH₃) would be a singlet, as it has no adjacent protons.

¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on the carbon skeleton. For this compound, five distinct signals are anticipated: one for the carbonyl carbon of the carboxylic acid (typically in the 170-185 ppm range), one for the quaternary carbon bearing the chlorine atom, and one for each of the three other carbon atoms (two methyls and one methylene). openstax.org The carbon atom bonded to the electronegative chlorine atom would be shifted downfield compared to a similar, unsubstituted carbon. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR Data | ¹³C NMR Data | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| -COOH | >10 | s (broad) | C=O | ~175-180 |

| -CH₂- | ~2.0 - 2.5 | q | -C(Cl)- | ~70-80 |

| α-CH₃ | ~1.8 - 2.0 | s | -CH₂- | ~30-40 |

| -CH₂-CH₃ | ~1.0 - 1.3 | t | α-CH₃ | ~20-30 |

| -CH₂-CH₃ | ~8-12 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy : The IR spectrum of this compound is dominated by features characteristic of a carboxylic acid. A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. libretexts.orgopenstax.org A strong, sharp absorption corresponding to the carbonyl (C=O) stretch will be present between 1700 and 1730 cm⁻¹. spectroscopyonline.com The presence of the chlorine atom attached to the α-carbon can slightly increase the frequency of the C=O stretch compared to its non-halogenated analog. libretexts.org Other significant peaks include C-H stretching vibrations just below 3000 cm⁻¹, and a C-O stretching vibration between 1210-1320 cm⁻¹. spectroscopyonline.com The C-Cl stretch would appear in the fingerprint region, typically between 600-800 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy also provides information on these functional groups. The C=O stretch gives a strong Raman band, often around 1650-1670 cm⁻¹ for the dimeric form. ias.ac.inresearchgate.net The C-Cl stretch also gives a characteristic Raman signal. While the O-H stretch is typically weak in Raman spectra, other skeletal vibrations in the fingerprint region can provide additional structural confirmation. rsc.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Weak | Very Broad, Strong (IR) |

| C-H (Alkyl) | Stretching | 2850-2960 | 2850-2960 | Medium-Strong |

| C=O (Carboxylic Acid) | Stretching | 1700-1730 | 1650-1670 | Very Strong |

| C-O (Carboxylic Acid) | Stretching | 1210-1320 | - | Strong (IR) |

| O-H (Carboxylic Acid) | Bending (wag) | 900-960 | - | Broad, Medium (IR) |

| C-Cl | Stretching | 600-800 | 600-800 | Medium-Strong |

X-ray Crystallography for Solid-State Structure and Conformation

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the crystalline solid state. nih.govwikipedia.org If a suitable single crystal of this compound can be grown, this method can provide a wealth of information.

The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the molecular connectivity established by NMR. Crucially, it would reveal the solid-state conformation of the molecule, including the orientation of the ethyl and methyl groups relative to the carboxylic acid. Furthermore, X-ray crystallography elucidates intermolecular interactions. For carboxylic acids, this typically involves the formation of hydrogen-bonded dimers, where two molecules are linked via their -COOH groups. researchgate.net The crystal packing, or how these dimers arrange themselves in the crystal lattice, would also be determined. For a chiral compound like this compound, crystallization of a single enantiomer allows for the determination of its absolute configuration. nih.gov

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for separating this compound from reaction mixtures, assessing its purity, and resolving its constituent enantiomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a routine method for assessing the purity of this compound and for monitoring the progress of its synthesis or reactions. chromatographyonline.com

A typical method would employ reverse-phase chromatography. The stationary phase would be a nonpolar material, such as silica (B1680970) gel chemically modified with C18 alkyl chains. The mobile phase would be a polar solvent mixture, commonly water and acetonitrile (B52724) or methanol, with a small amount of acid (e.g., formic acid or phosphoric acid) added to suppress the ionization of the carboxylic acid group, ensuring a sharp, well-defined peak. mdpi.com Detection is typically achieved using a UV detector set to a low wavelength (~210 nm) where the carboxylic acid carbonyl group absorbs light. mdpi.com By comparing the retention time of the main peak to that of an authentic standard, the compound can be identified. The purity is assessed by integrating the area of all peaks in the chromatogram; in a pure sample, the product peak should account for >95-99% of the total area.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers. Determining the enantiomeric excess (ee), which measures the purity of one enantiomer relative to the other, is critical in many applications. nih.govnih.gov Chiral chromatography is the primary technique for this analysis.

Chiral HPLC : This is the most common direct method for separating enantiomers. researchgate.net It involves using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and are often effective for separating chiral carboxylic acids. The differential interaction of the two enantiomers with the chiral environment of the CSP leads to different retention times, allowing for their separation and quantification. chiralpedia.com

Chiral Gas Chromatography (GC) : An alternative, indirect approach involves derivatization. mit.edu The racemic carboxylic acid is reacted with a chiral, enantiomerically pure reagent (a chiral derivatizing agent), such as a chiral alcohol or amine, to form a pair of diastereomers. chiralpedia.com These diastereomers have different physical properties and can be separated on a standard, achiral GC column. The relative peak areas of the two diastereomers directly correspond to the enantiomeric ratio of the original acid. This method is highly sensitive and provides excellent resolution. mit.edu

The determination of enantiomeric excess is crucial for understanding stereoselective syntheses and for applications where the biological activity of the two enantiomers may differ significantly.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, due to its polarity and relatively low volatility, this compound requires chemical modification, or derivatization, prior to GC-MS analysis. This process converts the carboxylic acid group into a less polar and more volatile ester or silyl (B83357) ester, making it amenable to gas chromatography. nih.govshimadzu.com

The primary goal of derivatization is to replace the active hydrogen in the carboxyl group, thereby reducing intermolecular hydrogen bonding and increasing volatility. researchgate.net Common strategies applicable to this compound include:

Esterification: Reacting the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester. Chloroformates, such as benzyl (B1604629) chloroformate (BCF), have been successfully used for the derivatization of short-chain fatty acids (SCFAs), yielding derivatives with excellent chromatographic properties and high sensitivity. rsc.org

Silylation: This is a common derivatization technique where the acidic proton is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA) are effective for derivatizing SCFAs, creating TBDMS derivatives that are volatile and produce characteristic mass spectra, aiding in their identification and quantification. nih.govnih.govelsevierpure.com

Once derivatized, the sample is introduced into the GC, where the volatile derivative is separated from other components based on its boiling point and interaction with the stationary phase of the chromatographic column. The separated component then enters the mass spectrometer, which ionizes the molecule and fragments it. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the identity of the analyte, while the retention time from the GC provides an additional layer of identification. This combined approach offers high sensitivity and selectivity for the analysis of this compound in various matrices. researchgate.net

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structural details of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions and their fragments, MS provides precise molecular weight information and insights into the molecule's structure.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures and Derivatized Analytes

For analyzing this compound in complex biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the method of choice. mdpi.com It combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. Unlike GC-MS, LC-MS can sometimes analyze underivatized short-chain fatty acids, though challenges such as poor retention on common reversed-phase columns and inefficient ionization persist. mdpi.comnih.gov

To overcome these limitations, derivatization is frequently employed. unimi.itnih.gov By attaching a tag that enhances chromatographic retention and ionization efficiency, the sensitivity and robustness of the analysis are significantly improved. The LC system separates the derivatized analyte from the sample matrix, and the MS/MS system provides two stages of mass analysis for highly selective detection. In the first stage, the derivatized molecular ion (precursor ion) is selected. This ion is then fragmented through collision-induced dissociation (CID), and a specific fragment ion (product ion) is monitored in the second stage. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and allows for accurate quantification at very low concentrations. shimadzu.com

Strategies for Enhanced Detection via Derivatization in MS

The primary challenge in analyzing small carboxylic acids like this compound by LC-MS is their poor ionization efficiency, particularly in the commonly used positive electrospray ionization (ESI) mode. Derivatization strategies are designed to introduce a moiety that is readily ionizable, thereby boosting the MS signal. researchgate.net

Effective derivatization reagents for carboxylic acids typically contain a permanently charged group or a group that is easily protonated. nih.govresearchgate.net This enhances ESI efficiency and improves detection limits. The reaction usually involves coupling the reagent to the carboxylic acid group under mild conditions. nih.gov For instance, 3-nitrophenylhydrazine (B1228671) (3-NPH) is a widely used reagent that reacts with carboxylic acids to form stable hydrazones. These derivatives show excellent chromatographic behavior and are highly responsive in negative-ion ESI-MS. shimadzu.comcreative-proteomics.comlipidmaps.org Other reagents are designed to introduce a positively charged tag, enabling sensitive analysis in positive-ion mode. acs.org

The choice of derivatization reagent can be tailored to the specific requirements of the analysis, such as the desired ionization mode and the complexity of the sample matrix.

| Reagent | Abbreviation | Ionization Mode | Key Advantage |

|---|---|---|---|

| 3-Nitrophenylhydrazine | 3-NPH | Negative ESI | Improves chromatographic retention and provides high sensitivity. shimadzu.comlipidmaps.org |

| N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide | MTBSTFA | Positive EI (GC-MS) | Creates volatile and stable silyl derivatives for GC-MS analysis. nih.gov |

| Benzyl Chloroformate | BCF | Positive EI (GC-MS) | Forms benzyl esters suitable for sensitive GC-MS detection. rsc.org |

| 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide | 4-APEBA | Positive ESI | Introduces a permanent positive charge and a bromine isotopic signature for enhanced detection and identification. nih.gov |

| Tris(2,4,6-trimethoxyphenyl)phosphonium propylamine | TMPP | Positive ESI | Adds a permanently charged phosphonium (B103445) group, significantly enhancing positive ion detection. researchgate.net |

Polarimetry for Optical Rotation Measurement

As this compound contains a chiral center at the second carbon atom, it exists as a pair of enantiomers: (R)-2-chloro-2-methylbutanoic acid and (S)-2-chloro-2-methylbutanoic acid. nih.gov Enantiomers are non-superimposable mirror images that exhibit identical physical properties such as boiling point and density, but differ in their interaction with plane-polarized light. libretexts.orgnih.gov This phenomenon is known as optical activity and is measured using a polarimeter. vernier.comanton-paar.com

A polarimeter measures the angle by which a chiral compound rotates the plane of polarized light. anton-paar.com One enantiomer will rotate the light in a clockwise direction (dextrorotatory, denoted by "+"), while its mirror image will rotate it by an equal magnitude in the counter-clockwise direction (levorotatory, denoted by "-"). wikipedia.orgpressbooks.pub A 50:50 mixture of both enantiomers, known as a racemic mixture, will exhibit no net optical rotation as the individual rotations cancel each other out. libretexts.org

The specific rotation ([α]) is a fundamental physical constant for a chiral compound and is calculated from the observed rotation using Biot's Law:

[α] = α / (l × c)

where:

α is the observed rotation in degrees.

l is the path length of the sample tube in decimeters (dm).

c is the concentration of the sample in g/mL. pressbooks.pub

The measurement of specific rotation is crucial in the research of this compound for:

Confirming Enantiomeric Purity: Determining if a sample consists of a single enantiomer or a mixture.

Assigning Configuration: Correlating the direction of rotation to the R/S absolute configuration, often through comparison with standards or theoretical models.

Quality Control: Ensuring the stereochemical integrity of the compound in synthetic or biological studies.

Therefore, polarimetry is an essential, non-destructive technique for the stereochemical characterization of this compound. anton-paar.comacs.org

Theoretical and Computational Studies on 2 Chloro 2 Methylbutyric Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, providing a framework for predicting the electronic structure and inherent reactivity of molecules. These calculations solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. It offers a balance between accuracy and computational cost, making it a practical tool for predicting a wide range of molecular properties and energetics. For 2-chloro-2-methylbutyric acid, DFT-based calculations are used to predict key physicochemical descriptors that govern its behavior.

Publicly available databases feature computed properties for this molecule, which are derived from such theoretical models. These properties provide a foundational understanding of the molecule's size, polarity, and potential for intermolecular interactions. nih.gov

Computed Molecular Properties of this compound

This interactive table summarizes key molecular properties of this compound computed using theoretical methods.

| Property | Value | Interpretation |

|---|---|---|